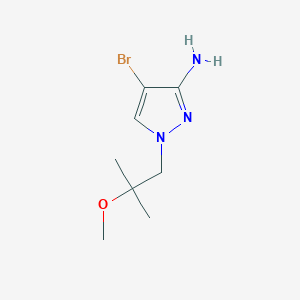
4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-methoxy-2-methylpropyl)-3-methyl-1,2,3,4-tetrahydropyridin-2-one
- 4-Bromo-1-(2-methoxy-2-methyl-propyl)-1H-pyridin-2-one
Uniqueness
4-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific structure, which includes a bromine atom and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and selectivity, which can be advantageous in certain contexts.
Properties
Molecular Formula |
C8H14BrN3O |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-bromo-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11) |
InChI Key |
PVSGUFLOQWMAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=N1)N)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


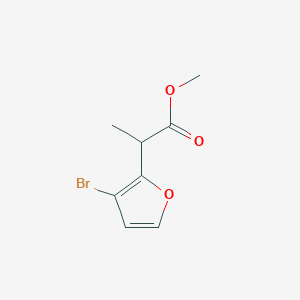
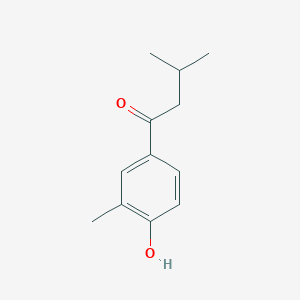
![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
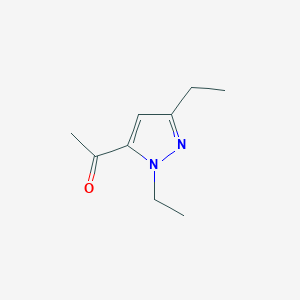
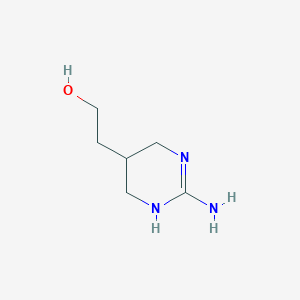
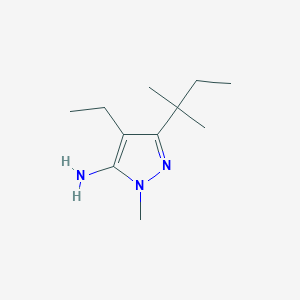
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)

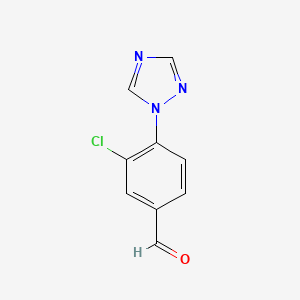

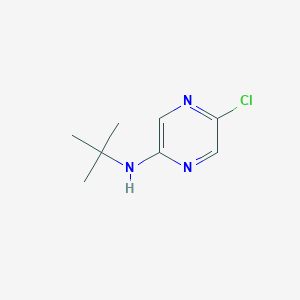
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
